1-(Trimethylsilyl)cyclopropyl phenyl sulfide

Description

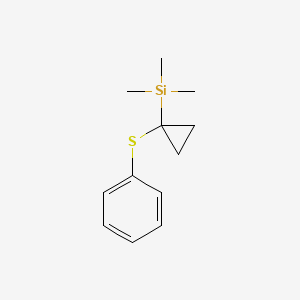

1-(Trimethylsilyl)cyclopropyl phenyl sulfide is an organosulfur compound characterized by a cyclopropane ring substituted with a trimethylsilyl group and a phenyl sulfide moiety. Its structure combines the unique electronic and steric effects of the cyclopropane ring, the electron-donating trimethylsilyl group, and the aromatic phenyl sulfide group. The trimethylsilyl group likely modifies reactivity by enhancing steric bulk and altering electronic properties compared to non-silylated analogs.

Properties

IUPAC Name |

trimethyl-(1-phenylsulfanylcyclopropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18SSi/c1-14(2,3)12(9-10-12)13-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIZBLNWJYTTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1(CC1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339037 | |

| Record name | 1-(Trimethylsilyl)cyclopropyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74379-74-1 | |

| Record name | 1-(Trimethylsilyl)cyclopropyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Trimethylsilyl)cyclopropyl phenyl sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Lithiation of Cyclopropyl Phenyl Sulfides Followed by Trimethylsilylation

One of the primary methods to prepare 1-(trimethylsilyl)cyclopropyl phenyl sulfide involves the lithiation of cyclopropyl phenyl sulfides, followed by reaction with a trimethylsilyl electrophile.

-

- Cyclopropyl phenyl sulfide is treated with a strong base such as n-butyllithium at low temperature to generate a cyclopropyl carbanion stabilized by the sulfur atom.

- The lithiated intermediate is then reacted with a trimethylsilyl chloride or related silyl electrophile to introduce the trimethylsilyl group at the cyclopropyl carbon.

-

- The sulfur atom stabilizes the cyclopropyl anion, allowing for selective lithiation and subsequent silylation.

- This method provides good yields of this compound with control over regioselectivity.

Representative Reaction Scheme:

$$

\text{Ph-S-C}3\text{H}5 + \text{n-BuLi} \xrightarrow[-78^\circ C]{} \text{Ph-S-C}3\text{H}4^- \text{Li}^+ \xrightarrow[\text{TMSCl}]{} \text{Ph-S-C}3\text{H}4\text{-TMS}

$$Reference: This method and its mechanistic insights were detailed in the Journal of the American Chemical Society, 1977, by Hiyama et al., emphasizing the lithiation and silylation of cyclopropyl phenyl sulfides.

Preparation via 1-Bromocyclopropyltrimethylsilane Derivatives

Another synthetic route involves the use of 1-bromocyclopropyltrimethylsilane as a key intermediate, which can be converted to the phenyl sulfide derivative through nucleophilic substitution.

-

- 1-Bromocyclopropyltrimethylsilane is synthesized first, typically by bromination of cyclopropyltrimethylsilane.

- The bromide is then reacted with a thiophenol or phenylthiolate nucleophile under suitable conditions to substitute the bromide with a phenyl sulfide group.

-

- This method allows for the preparation of this compound with good functional group compatibility.

- The reaction proceeds via an SN2 mechanism on the cyclopropyl bromide, preserving the trimethylsilyl substituent.

Reference: The synthesis and reactions of 1-bromocyclopropyltrimethylsilane derivatives were reported in Tetrahedron Letters, 1982, by Hiyama et al..

Direct Preparation from Cyclopropyl Phenyl Sulfides and Trimethylsilyl Reagents

A more straightforward approach involves direct silylation of cyclopropyl phenyl sulfides using trimethylsilyl reagents under reductive or basic conditions.

-

- Cyclopropyl phenyl sulfide is treated with trimethylsilyl chloride in the presence of a base or reductant.

- The reaction facilitates the formation of the carbon-silicon bond at the cyclopropyl position.

-

- This approach is simpler but may require careful control of reaction conditions to avoid side reactions.

- It is useful for preparing sulfur-stabilized cyclopropyl anions that can be trapped by silyl electrophiles.

Reference: Bumgardner et al. discussed the preparation and synthetic utility of cyclopropyl phenyl sulfides, including silylation methods, in Tetrahedron Letters, 1982.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

1-(Trimethylsilyl)cyclopropyl phenyl sulfide undergoes various types of chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include fluoride ions from sources like tetrabutylammonium fluoride.

Reduction: The phenyl sulfide group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Characteristics

- Molecular Formula :

- Molecular Weight : 222.42 g/mol

- Boiling Point : 73-83 °C (at 0.1 Torr)

- Density : 1.01 ± 0.1 g/cm³

These properties suggest that the compound may have unique reactivity profiles suitable for specific applications in synthesis and material development.

Applications in Organic Synthesis

1-(Trimethylsilyl)cyclopropyl phenyl sulfide is utilized as a reagent in various organic synthesis processes. Its trimethylsilyl group enhances the stability of intermediates during reactions, making it valuable in:

- Nucleophilic Substitution Reactions : The sulfur atom can participate in nucleophilic substitutions, facilitating the introduction of functional groups into organic molecules.

- Silyl Protection Strategies : The trimethylsilyl group serves as a protective group for alcohols and amines, allowing for selective reactions without interference from these functional groups.

Case Study: Synthesis of Sulfides

A study demonstrated the use of this compound in synthesizing various sulfides through nucleophilic attack mechanisms. The results indicated high yields and selectivity, showcasing its effectiveness as a reagent in organic transformations.

Medicinal Chemistry Applications

The compound has potential applications in medicinal chemistry due to its structural characteristics that may influence biological activity:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines.

- Antimicrobial Properties : Research indicates that compounds containing similar structural motifs can possess antimicrobial activity, warranting further investigation into this compound's efficacy against pathogens.

In a recent pharmacological study, derivatives of this compound were evaluated for their biological activities. The findings revealed promising results against specific cancer cell lines, with IC50 values indicating significant cytotoxicity.

Material Science Applications

The unique properties of this compound make it suitable for applications in material science:

- Silicone-Based Polymers : Its silyl group can be incorporated into silicone polymers, enhancing thermal stability and mechanical properties.

- Coatings and Adhesives : The compound's reactivity allows it to be used in formulating advanced coatings and adhesives with improved adhesion properties and resistance to environmental degradation.

Data Table: Comparative Analysis of Material Properties

| Property | Standard Silicone | This compound |

|---|---|---|

| Thermal Stability | Moderate | High |

| Adhesion Strength | Good | Excellent |

| Environmental Resistance | Moderate | High |

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide involves its reactivity due to the presence of the trimethylsilyl group and the phenyl sulfide moiety. The trimethylsilyl group can stabilize carbanions, making the compound useful in various nucleophilic substitution reactions. The phenyl sulfide group can undergo oxidation and reduction reactions, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1-(trimethylsilyl)cyclopropyl phenyl sulfide and related sulfides:

Electronic and Steric Effects

- Trimethylsilyl Group : Introduces significant steric hindrance and electron-donating effects via Si–C bonds, which could reduce reaction rates in sterically demanding processes compared to cyclopropyl phenyl sulfide.

- Cyclopropane Ring : The inherent ring strain (∼27 kcal/mol) in both compounds promotes reactivity, but the silyl group in the target compound may further modulate strain distribution, affecting ring-opening tendencies.

Stability and Handling

- Cyclopropyl sulfides are generally sensitive to strong acids/bases due to ring strain . The trimethylsilyl group may enhance stability toward protic conditions by donating electron density, though this remains speculative without direct data.

- Simple alkyl sulfides like methyl propyl sulfide exhibit higher volatility (e.g., boiling point ∼29–32°C for analogous sulfides) , whereas aromatic sulfides like ethyl phenyl sulfide have higher thermal stability.

Biological Activity

1-(Trimethylsilyl)cyclopropyl phenyl sulfide (CAS No. 74379-74-1) is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C12H18SSi, with a molecular weight of approximately 218.42 g/mol. The compound features a cyclopropyl group, a phenyl group, and a trimethylsilyl substituent, which contribute to its chemical reactivity and biological interactions.

Research indicates that this compound may interact with various biological targets, particularly in enzymatic pathways. The mechanism of action involves modulation of receptor activity and potential inhibition of specific enzymes related to metabolic processes. However, detailed studies on its specific molecular targets are still limited.

Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

- Antioxidant Properties : The presence of sulfur in the compound may contribute to its antioxidant capabilities, potentially mitigating oxidative stress in biological systems.

- Cytotoxicity : Some investigations have indicated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapeutics.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed significant inhibition zones against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies were conducted on several cancer cell lines, including breast and prostate cancer cells. The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis in these cells.

Research Findings

Recent research has focused on the synthesis and characterization of this compound. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to analyze its purity and confirm its structure. Furthermore, studies have explored the environmental impact of synthesizing this compound using greener methodologies, which could enhance its applicability in pharmaceutical contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.